molecular formula C7H8ClN3O B13125383 5-Chloro-2-methoxynicotinimidamide

5-Chloro-2-methoxynicotinimidamide

Cat. No.: B13125383
M. Wt: 185.61 g/mol
InChI Key: SDGKLKLMJGEDDL-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxynicotinimidamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of nicotinic acid and contains a chloro and methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxynicotinimidamide typically involves the reaction of 5-chloro-2-methoxynicotinic acid with appropriate reagents to form the imidamide derivative. One common method involves the use of thionyl chloride to convert the carboxylic acid group to an acid chloride, followed by reaction with ammonia or an amine to form the imidamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxynicotinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-2-methoxynicotinimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxynicotinaldehyde
  • 5-Chloro-2-methoxypyridine
  • 5-Chloro-2-methoxybenzoates

Uniqueness

5-Chloro-2-methoxynicotinimidamide is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to other similar compounds. Its combination of chloro and methoxy groups can result in unique reactivity and interactions in various applications.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

5-chloro-2-methoxypyridine-3-carboximidamide

InChI

InChI=1S/C7H8ClN3O/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3H,1H3,(H3,9,10)

InChI Key

SDGKLKLMJGEDDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(=N)N

Origin of Product

United States

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